3-Iodo-tyrosine-13C6 is sourced from synthetic processes involving the iodination of tyrosine derivatives. It is classified as a stable isotope-labeled compound, which is essential for tracing metabolic pathways in biological systems. The compound's molecular formula is C13H10INO3, with a molecular weight of 313.04 g/mol .
The synthesis of 3-Iodo-tyrosine-13C6 typically involves several steps, including the iodination of tyrosine derivatives under controlled conditions. One effective method described in the literature includes the use of iodine in ammonia to facilitate selective iodination while minimizing over-iodination and decomposition .
The synthesis process can be summarized as follows:
The molecular structure of 3-Iodo-tyrosine-13C6 features a phenolic ring with an iodine atom at the 3-position relative to the amino group. The presence of carbon-13 isotopes allows for distinct identification during mass spectrometry analysis.
Molecular Structure:
3-Iodo-tyrosine-13C6 participates in various biochemical reactions typical of tyrosine derivatives, including:
These reactions are often monitored using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which allows for detailed tracking of metabolic pathways involving this compound .
The mechanism of action for 3-Iodo-tyrosine-13C6 primarily involves its role as a precursor in the biosynthesis of thyroid hormones. Research indicates that it may influence thyroid hormone synthesis by modulating enzyme activity within the thyroid gland, particularly through interactions with thyroperoxidase .
Data from studies show that modifications in iodinated tyrosines can lead to significant changes in hormone levels, impacting physiological processes such as metabolism and growth regulation.
3-Iodo-tyrosine-13C6 exhibits several notable physical and chemical properties:
The compound's stability and solubility make it suitable for various analytical applications, particularly in biological assays.
The primary applications of 3-Iodo-tyrosine-13C6 include:
3-Iodo-tyrosine-13C6 (C3(13C)6H10INO3) is a stable isotope-labeled derivative of the non-essential amino acid tyrosine, where six carbon atoms in the aromatic ring are replaced with carbon-13 (13C) isotopes. This substitution increases its molecular weight to 313.04 g/mol, compared to 307.09 g/mol for the unlabeled compound [2] [4]. The isotopic enrichment exceeds 95% in commercially available formulations, ensuring minimal dilution of the tracer signal in metabolic studies [2]. The molecule retains the core structural features of 3-iodotyrosine: an L-tyrosine backbone with an iodine atom at the meta-position of the phenolic ring, a chiral α-carbon, carboxylic acid group, and amino group [6] [8]. The 13C labeling specifically localizes to the benzene ring (positions 1-6), which is critical for tracking aromatic amino acid metabolism without altering chemical reactivity [5]. This strategic labeling enables precise detection via mass spectrometry, as the mass shift creates distinguishable spectral signatures from endogenous tyrosine derivatives [3] [4].
Table 1: Structural Characteristics of 3-Iodo-tyrosine-13C6
Property | 3-Iodo-tyrosine-13C6 | Unlabeled 3-Iodotyrosine |
---|---|---|
Molecular Formula | C3(13C)6H10INO3 | C9H10INO3 |
Molecular Weight (g/mol) | 313.04 | 307.09 |
CAS Number (Unlabeled) | 70-78-0 | 70-78-0 |
Isotopic Enrichment | >95% 13C6 [2] | N/A |
Key Functional Groups | Phenolic hydroxyl, carboxylic acid, amino group, iodo-substituent at ring C3 | Identical |
The development of isotopically labeled tyrosine derivatives emerged from early thyroid hormone research in the 1950s, where unlabeled 3-iodotyrosine was identified as a key intermediate in thyroxine biosynthesis [6]. Radiolabeled iodotyrosines (using 125I or 131I) initially dominated metabolic studies but posed limitations due to radioisotope decay and safety constraints [8]. The advent of stable isotope labeling in the 1990s enabled safer, longer-duration experiments, with 13C-labeled amino acids becoming pivotal tools in nuclear magnetic resonance (NMR) spectroscopy [4]. 3-Iodo-tyrosine-13C6 specifically represents an evolution in this trajectory, combining the biochemical relevance of iodotyrosine with the analytical advantages of 13C labeling. Its commercial availability since the early 2000s (e.g., catalog TRC-I728252 and sc-488512) facilitated advanced research into aberrant tyrosine metabolism in disorders like melanoma and neuroendocrine tumors, where iodotyrosine derivatives accumulate [4] [7]. The compound’s synthesis typically involves electrophilic iodination of pre-synthesized L-tyrosine-13C6 under controlled pH to ensure regioselectivity at the aromatic ring’s C3 position [4].
Carbon-13 labeling confers unique advantages for tracing metabolic pathways and quantifying protein turnover dynamics. Unlike radioactive isotopes, 13C is stable, non-cytotoxic, and permits long-duration studies in cells, tissues, or whole organisms without decay-related signal loss [4] [5]. The six 13C atoms in 3-Iodo-tyrosine-13C6 create a +6 Da mass shift detectable via high-resolution mass spectrometry (e.g., MALDI-FTICR-MS), enabling unambiguous differentiation from endogenous tyrosine derivatives in complex biological matrices [3] [4]. This capability is exemplified in cancer metabolism research, where the tracer revealed compartmentalized phenylalanine-to-tyrosine conversion in lung carcinoma xenografts via spatial mapping of 13C6-enrichment [3]. Additionally, 13C’s nuclear spin (I=1/2) allows NMR detection, providing complementary data on molecular conformation and flux through branched metabolic networks [5]. The isotopic label’s stability under physiological conditions ensures that detected signals accurately reflect the compound’s metabolic fate rather than isotopic exchange artifacts [3] [4].
Table 2: Research Applications Enabled by 13C-Labeling in 3-Iodo-tyrosine
Application | Methodology | Key Insights |
---|---|---|
Spatial Metabolic Mapping | MALDI-FTICR Mass Spectrometry Imaging [3] | Visualized intratumoral heterogeneity in Phe→Tyr conversion in NSCLC xenografts |
Protein Turnover Studies | LC-MS/MS with Isotopic Ratio Analysis [5] | Quantified incorporation rates into nascent proteins in hepatic models |
Metabolic Flux Analysis | 13C-NMR Spectroscopy [5] | Resolved kinetics of iodotyrosine derivatization in thyroid follicles |
Receptor Binding Assays | Isotope-Dilution Mass Spectrometry [8] | Characterized tyrosine hydroxylase inhibition without background interference |
The compound’s utility extends beyond cancer biology to neuroscience, where it enables quantification of dopamine synthesis inhibition via tyrosine hydroxylase regulation. As 3-Iodo-tyrosine-13C6 competitively inhibits endogenous tyrosine binding, its 13C signature allows precise measurement of enzyme kinetics without endogenous background [6] [8]. Furthermore, the label’s stability during sample processing (e.g., acid hydrolysis for protein analysis) ensures accurate quantification of protein-incorporated tracer, critical for studying long-term metabolic rewiring in disease models [3] [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9